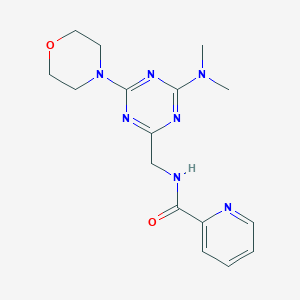

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-5-3-4-6-17-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQZJFVSOJYHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide typically involves multi-step reactions, starting from readily available precursors. A common synthetic route involves the reaction of 2-chloromethyl-4-(dimethylamino)-6-morpholino-1,3,5-triazine with picolinamide under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at ambient to slightly elevated temperatures, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized for cost-efficiency and yield. Continuous flow synthesis methods are often employed, where the reagents are fed through a series of reactors under controlled conditions, minimizing by-products and ensuring consistent quality. Automation and in-line monitoring of reaction parameters enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:

Oxidation: : Can be oxidized under controlled conditions to yield N-oxide derivatives.

Reduction: : May undergo reduction reactions, typically under hydrogenation conditions, affecting the triazine ring or the dimethylamino group.

Substitution: : Exhibits reactivity towards nucleophilic substitution due to the electrophilic nature of the triazine ring.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) are utilized.

Substitution: : Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation often leads to the formation of N-oxide derivatives.

Reduction typically yields demethylated or ring-reduced products.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide finds applications across multiple scientific domains:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Biology: : Acts as a probe for studying enzymatic functions and interactions due to its bioactive nature.

Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: : Utilized in the development of advanced materials and catalytic systems.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves:

Inhibition of enzyme activity: : Binding to the active site or allosteric sites of enzymes, leading to altered catalytic activity.

Receptor modulation: : Interaction with cellular receptors, influencing signal transduction pathways and cellular responses. The triazine moiety is particularly significant in mediating these interactions due to its ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Diversity and Bioactivity: The dimethylamino-morpholino-picolinamide compound shares structural similarities with antitumor agents like H10, which also feature morpholino-triazine cores but incorporate thiophene and acrylamide groups for enhanced EGFR binding . Metsulfuron methyl ester exemplifies how triazine derivatives with sulfonylurea bridges and methoxy/methyl groups are repurposed for herbicidal applications, contrasting with the pharmaceutical focus of morpholino-triazines .

Synthetic Complexity: The introduction of picolinamide requires precise coupling steps, as seen in intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide (), whereas chloro-morpholino-triazines (e.g., 2f) are synthesized via simpler nucleophilic substitutions .

Spectroscopic Trends: $^1$H NMR signals for morpholino protons (δ 3.5–3.7 ppm) and dimethylamino groups (δ 2.2–3.0 ppm) are consistent across analogues, but picolinamide derivatives show distinct aromatic proton shifts (δ 7.0–9.6 ppm) due to conjugation .

Table 2: Activity Data for Select Analogues

Insights:

- The picolinamide-triazine compound’s lack of explicit activity data necessitates extrapolation from analogues like H10/H11 , where substituents such as acrylamide or thiophene enhance kinase affinity.

- Morpholino groups improve solubility and metabolic stability, as evidenced by the pharmacokinetic superiority of morpholino-triazines over non-morpholino counterparts .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazine core with various functional groups that enhance its biological interactions. The key structural components include:

- Triazine Ring : Provides a stable framework for biological activity.

- Morpholino Group : Enhances solubility and bioavailability.

- Dimethylamino Group : Imparts potential for interaction with various biological targets.

The molecular formula is with a molecular weight of approximately 347.37 g/mol .

Enzyme Inhibition

Preliminary studies indicate that this compound acts as a potential enzyme inhibitor. It may interfere with critical cellular processes necessary for cancer cell survival and proliferation by binding to specific enzymes or receptors .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in cancer metabolism. |

| Anticancer Activity | Targets cancer cells by disrupting survival pathways. |

| Neuroprotective Effects | Potential to protect neurons from damage. |

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting cell growth and inducing apoptosis .

In vitro studies have highlighted its action on the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . This pathway's inhibition suggests that the compound could be a valuable candidate for further development in cancer therapy.

Case Study 1: In Vitro Efficacy

A study evaluated the compound's efficacy against several human cancer cell lines, including glioblastoma and pancreatic adenocarcinoma. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity .

Another investigation focused on the mechanism of action of similar morpholino-triazine derivatives. It was found that these compounds could effectively inhibit tumor growth in xenograft models when administered intravenously, reinforcing the potential therapeutic applications of this compound .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its binding affinity to biological targets compared to simpler analogs. The presence of both triazine and morpholine structures allows for diverse interactions with enzymes and receptors involved in disease processes.

Table 2: Structure-Activity Relationship Overview

| Compound Feature | Biological Activity |

|---|---|

| Triazine Core | Anticancer activity |

| Morpholine Substituent | Increased solubility |

| Dimethylamino Group | Enhanced receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.